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In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold".
[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for forming multiple
hydrogen bonds allow it to serve as a cornerstone in a multitude of approved therapeutic
agents.[1][2][5] From anti-inflammatory drugs like celecoxib to kinase inhibitors used in
oncology, the pyrazole motif is a testament to nature's efficiency in molecular design.[2][5]

Within this important class, 4-aminopyrazoles are particularly valuable as synthetic
intermediates.[6][7] The amino group at the C4 position provides a crucial synthetic handle for
diversification, allowing chemists to readily introduce a wide array of functional groups and
build extensive compound libraries for screening. 1-ethyl-1H-pyrazol-4-amine (CAS 876343-
24-7) is a prime example of this molecular archetype. The N1-ethyl group offers a specific
modulation of physicochemical properties such as lipophilicity and metabolic stability, making it
a distinct and valuable tool for fine-tuning drug candidates.

Section 1: Core Physicochemical & Spectroscopic
Profile
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Understanding the fundamental properties of a building block is critical for its effective use in
synthesis and for predicting the characteristics of its derivatives.

Chemical Identity and Properties

The essential identifiers and computed physical properties for 1-ethyl-1H-pyrazol-4-amine are
summarized below. These values are crucial for reaction planning, dosage calculations, and
analytical method development.

Property Value Source
CAS Number 876343-24-7 [8]
Molecular Formula CsHoN3 [819]
Molecular Weight 111.15 g/mol [8]
Monoisotopic Mass 111.0796 Da [819]
IUPAC Name 1-ethylpyrazol-4-amine [8]
SMILES CCN1C=C(C=N1)N (8]

HENLKZLWIDJRSC-
InChlKey [8]
UHFFFAOYSA-N

XLogP3 (Predicted) -0.1 [8]

Physical Form Solid (monohydrochloride salt)  [10]

dot graph "chemical_structure” { layout=neato; node [shape=plaintext]; edge [style=solid];

I/l Define nodes for atoms with positions N1 [label="N", pos="0,1!"]; N2 [label="N",
pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5
[label="C", pos="0.866,-0.5!"]; H3 [label="H", pos="-1.5,-1!"]; H5 [label="H", pos="1.5,-1!"];
N_amine [label="NHz", pos="0,-2!"]; C_ethyl1 [label="CHz", pos="0.866,1.7!"]; C_ethyl2
[label="CH3s", pos="1.732,2.2!"];

// Define bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- H3; C5 -- H5; C4 --
N_amine; N1 -- C_ethyll; C_ethyll -- C_ethyl2; } Figure 1. Chemical structure of 1-ethyl-1H-
pyrazol-4-amine.
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Spectroscopic Signature (Predicted)

While a dedicated, published spectrum for this specific molecule is not readily available, its
spectroscopic characteristics can be confidently predicted based on its structure:

e 1H NMR: Protons on the pyrazole ring (C3-H and C5-H) would appear as distinct singlets in
the aromatic region. The ethyl group would present as a characteristic triplet and quartet.
The amine protons (NHz2) would likely appear as a broad singlet, the chemical shift of which
is dependent on solvent and concentration.

e 13C NMR: Five distinct carbon signals are expected: two for the pyrazole ring carbons
attached to hydrogen, one for the carbon bearing the amino group, and two for the ethyl
group carbons.

e Mass Spectrometry (MS): In ESI+ mode, the molecule would be expected to show a
prominent ion at m/z 112.087, corresponding to the [M+H]* adduct.[9]

Section 2: Synthesis and Quality Control

A reliable and scalable synthetic route is paramount for any building block intended for drug
development. While multiple strategies exist for creating 4-aminopyrazoles, a common and
effective approach involves the reduction of a 4-nitropyrazole precursor.[6][11] This method is
often high-yielding and utilizes readily available starting materials.

Proposed Synthetic Workflow

The following protocol describes a plausible, two-step synthesis starting from the commercially
available 1-ethyl-1H-pyrazole. The causality behind each step is explained to provide field-
proven insight.
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1-ethyl-1H-pyrazole

Step 1: Nitration
Reagents: HNOs / H2SO4
Rationale: Electrophilic aromatic substitution to install the nitro group at the C4 position.

Intermediate:

1-ethyl-4-nitro-1H-pyrazole

A

Step 2: Reduction
Reagents: SnCl2-2H20 / HCI or Hz, Pd/C
Rationale: Selective reduction of the nitro group to a primary amine.

Product:
1-ethyl-1H-pyrazol-4-amine

Step 3: Purification & QC
Method: Column Chromatography / Recrystallization
Analysis: NMR, MS, HPLC

Qualified Building Block

Click to download full resolution via product page
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Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazole

o Rationale: This step introduces the nitro group, which acts as a precursor to the desired
amine. A mixture of nitric and sulfuric acid is a standard and potent nitrating agent for
heterocyclic systems.

e Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 1-
ethyl-1H-pyrazole dropwise while maintaining the internal temperature below 10 °C. b.
Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of
concentrated sulfuric acid, pre-cooled to 0 °C. c. Add the nitrating mixture dropwise to the
pyrazole solution, ensuring the temperature does not exceed 10 °C. The reaction is highly
exothermic and requires careful control. d. After the addition is complete, allow the mixture to
stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC). e. Carefully pour the reaction mixture onto crushed ice. The product
will often precipitate as a solid. f. Neutralize the aqueous solution with a base (e.g., NaOH or
NaHCO:s) to pH 7. g. Extract the product with an organic solvent (e.g., ethyl acetate or
dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to yield crude 1-ethyl-4-nitro-1H-pyrazole.

Step 2: Reduction to 1-ethyl-1H-pyrazol-4-amine

o Rationale: The nitro group is selectively reduced to a primary amine. Tin(ll) chloride in
hydrochloric acid is a classic and robust method for this transformation, particularly effective
for nitroarenes and nitroheterocycles.[12] Alternatively, catalytic hydrogenation (Hz over
Pd/C) offers a cleaner, metal-free product but may require specialized equipment.[12]

e Procedure (using SnClz2): a. Dissolve the crude 1-ethyl-4-nitro-1H-pyrazole in ethanol or
concentrated hydrochloric acid. b. Add a stoichiometric excess (typically 3-5 equivalents) of
tin(Il) chloride dihydrate (SnCl2-2H20) portion-wise. c. Heat the mixture to reflux (typically 60-
80 °C) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed. d.
Cool the reaction to room temperature and carefully basify with a concentrated NaOH
solution to precipitate tin salts. Caution: This is a highly exothermic process. e. Filter the
mixture to remove the inorganic salts. f. Extract the aqueous filtrate multiple times with a
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suitable organic solvent. g. Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate in vacuo to yield the crude amine.

Purification and Quality Control

 Purification: The crude product should be purified by flash column chromatography on silica
gel or by recrystallization to achieve high purity (>95%).

o Self-Validating System: The identity and purity of the final product must be confirmed through
a suite of analytical technigques:

o NMR Spectroscopy (*H and 13C): To confirm the chemical structure and absence of
impurities.

o Mass Spectrometry (MS): To verify the molecular weight.

o High-Performance Liquid Chromatography (HPLC): To determine the purity, typically
aiming for >98% for use in drug discovery programs.

Section 3: Strategic Applications in Drug Discovery

The true value of 1-ethyl-1H-pyrazol-4-amine lies in its application as a versatile starting point
for synthesizing novel compounds with therapeutic potential. The primary amine at the C4
position is a nucleophilic center ripe for functionalization.
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Building Block

1-ethyl-1H-pyrazol-4-amine

Key Reactions

Sulfonamide Formation
(R-SO2Cl)

Reductive Amination
(Aldehyde/Ketone, NaBH3CN)

\\Q‘mpoumﬂ Librar; /

Amide Coupling Urea/Thiourea Formation
(R-COCl, R-COOH) (Isocyanate/Isothiocyanate)

Drug Disco; 'ery Cascade

High-Throughput
Screening

Hit Identification

Lead Optimization
(SAR Studies)
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» Kinase Inhibitor Synthesis: Many kinase inhibitors utilize a heterocyclic core that presents a
vector into the solvent-exposed region of the ATP binding pocket. The amine of this pyrazole
can be acylated or used in reductive amination to build side chains that target these regions,
enhancing potency and selectivity.[13]

e GPCR Ligand Development: The pyrazole scaffold can be elaborated to mimic endogenous
ligands, and the C4-amine provides an ideal attachment point for pharmacophoric elements
necessary for receptor binding and activation or inhibition.

» Anti-Infective Agents: Pyrazole derivatives have demonstrated a wide range of antibacterial
and antifungal activities.[7] This building block can be used to generate novel analogues of
existing anti-infective agents to combat drug resistance.[2]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user
safety and maintain compound integrity.

Hazard Identification

Based on data for the compound and its analogues, 1-ethyl-1H-pyrazol-4-amine should be
handled as a hazardous substance.[3]

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Information is aggregated from supplier data and may vary. Always consult the specific Safety
Data Sheet (SDS) provided by the supplier.[8][10][14][15]

Recommended Handling Protocol
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» Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors.[16][17]

» Personal Protective Equipment (PPE):
o Hand Protection: Wear impermeable gloves (e.g., nitrile).[16][18]
o Eye Protection: Use tightly fitting safety goggles or a face shield.[16][17]

o Body Protection: A standard laboratory coat is required. For larger quantities, consider a
chemical-resistant apron or suit.[16][18]

e Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
[14][15]

Storage

o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17]

e For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room
temperature is recommended.[10]

Conclusion

1-ethyl-1H-pyrazol-4-amine is more than just a chemical compound; it is a strategic tool for
innovation in pharmaceutical research. Its structure combines the proven biological relevance
of the pyrazole core with a versatile synthetic handle, offering a direct route to novel chemical
entities. By understanding its properties, synthesis, and safe handling, researchers can
effectively leverage this building block to accelerate the discovery and development of next-
generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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